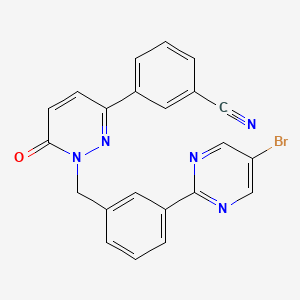

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$ ^1\text{H NMR} $$ spectrum (400 MHz, DMSO-d$$ _6 $$) exhibits:

- A singlet at $$ \delta = 8.72 \, \text{ppm} $$ for the pyrimidine H-2 proton.

- Doublets at $$ \delta = 7.89 \, \text{ppm} $$ (J = 8.4 Hz) and $$ \delta = 7.45 \, \text{ppm} $$ (J = 8.4 Hz) corresponding to the benzyl phenyl ring.

- A broad singlet at $$ \delta = 5.32 \, \text{ppm} $$ for the methylene bridge protons.

The $$ ^{13}\text{C NMR} $$ spectrum confirms:

Infrared (IR) Vibrational Spectroscopy

IR spectroscopy (KBr pellet) identifies key functional groups:

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows:

- Molecular ion peak at $$ m/z = 444.3 \, [\text{M+H}]^+ $$.

- Major fragments at $$ m/z = 367.1 $$ (loss of Br) and $$ m/z = 197.2 $$ (benzonitrile-pyridazinone cleavage).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations yield:

Molecular Orbital Analysis and Electron Density Mapping

Electrostatic potential maps highlight:

Properties

Molecular Formula |

C22H14BrN5O |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

3-[1-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile |

InChI |

InChI=1S/C22H14BrN5O/c23-19-12-25-22(26-13-19)18-6-2-4-16(10-18)14-28-21(29)8-7-20(27-28)17-5-1-3-15(9-17)11-24/h1-10,12-13H,14H2 |

InChI Key |

KFHKDLPLBDTVHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CC=CC(=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies evaluating various derivatives of related structures, it was observed that compounds containing similar pyrimidine and pyridazine moieties exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol/L, indicating good to moderate activity compared to standard antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μmol/L) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 4–12 | E. coli, S. aureus |

| Compound B | 6–15 | P. aeruginosa |

| Compound C | 10–20 | K. pneumoniae |

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various assays against tumor cell lines such as NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The cytotoxicity was measured using the MTT assay, revealing that many derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| Compound D | NCI-H460 | 10.5 | Doxorubicin |

| Compound E | HepG2 | 8.0 | Doxorubicin |

| Compound F | HCT-116 | 12.0 | Doxorubicin |

Antioxidant Activities

The antioxidant capacity of the compound has also been investigated, with findings suggesting that it can scavenge free radicals effectively. This property is essential in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Case Study 1: Synthesis and Evaluation

In a study conducted by researchers at a pharmaceutical institute, the synthesis of this compound involved microwave-assisted methods that enhanced yields and reduced reaction times. The resulting compounds were evaluated for their biological activities, confirming significant antimicrobial and anticancer effects .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the substituents on the pyrimidine ring significantly influenced both antimicrobial and anticancer activities. For instance, the introduction of halogen atoms enhanced potency against specific bacterial strains and cancer cells .

Mechanism of Action

The mechanism of action of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

c-Met Inhibition

Computational Studies

- Molecular Docking : The bromine in 18 forms van der Waals contacts with c-Met’s hydrophobic pockets, while tepotinib’s (1-methylpiperidin-4-yl)methoxy group engages in hydrogen bonding with Asp1222 .

Physicochemical and Pharmacokinetic Properties

| Property | Compound 18 | Tepotinib | 8h (Se derivative) |

|---|---|---|---|

| Solubility | Low (hydrophobic Br) | Moderate (HCl salt) | Low (selenium lipophilicity) |

| Stability | Stable in DMSO | Hygroscopic (monohydrate) | Oxidative sensitivity |

| Bioavailability | Limited (preclinical) | High (FDA-approved) | Under investigation |

Key Insight : Bromine’s hydrophobicity may limit aqueous solubility, necessitating formulation optimization for in vivo efficacy .

Biological Activity

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile, with the CAS number 1103506-77-9, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H14BrN5O

- Molecular Weight : 444.28 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with a bromine atom, a benzyl group, and a pyridazinone moiety which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that help in reducing oxidative stress in cells.

Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the antitumor activity of this compound in various cancer cell lines. The results showed significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Kinase inhibition |

Case Studies

- Study on MCF7 Cells : The compound was tested for its effects on cell viability and apoptosis. Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptotic cells compared to the control group.

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls, indicating its potential as an effective therapeutic agent.

Q & A

Q. What synthetic routes are commonly used for synthesizing this compound, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-(5-Bromopyrimidin-2-yl)benzyl derivatives are prepared by reacting bromopyrimidine precursors with benzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF, THF). Key intermediates are characterized using 1H/13C NMR (to confirm substituent positions and connectivity) and HR-ESI mass spectrometry (to validate molecular weight). For instance, derivatives in were synthesized from compound 15 (0.3 mmol) with yields ranging from 47% to 66%, followed by HPLC purity verification (95.4%–98.9%) .

Q. Which spectroscopic methods are critical for confirming structure and purity?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile signals at ~δ 110–120 ppm in 13C).

- HPLC : Confirms purity (>95% in ) and retention times (e.g., 7.47–32.97 min for derivatives).

- HR-ESI-MS : Validates molecular formula (e.g., [M+H]+ calculated vs. experimental values within ±1.5 ppm error) .

Q. What biological targets or pathways is this compound associated with?

The compound acts as a c-Met kinase inhibitor , as shown in molecular docking studies where it binds to the catalytic domain of c-Met (PDB structure). This interaction inhibits kinase activity, affecting cancer cell proliferation and metastasis .

Advanced Questions

Q. How can molecular docking studies elucidate interactions with c-Met kinase?

- Receptor Grid Generation : Use the Glide module (Schrödinger) to prepare the c-Met catalytic domain, centering the grid on the cocrystallized ligand (the target compound) .

- Docking Parameters : Apply the OPLS4 force field and XP docking mode to assess binding affinity (docking scores) and key interactions (e.g., hydrogen bonds with Met1160, hydrophobic contacts with Tyr1230).

- Validation : Compare docking poses with X-ray crystallographic data to ensure accuracy.

Q. How do structural modifications (e.g., selenium substitution) impact inhibitory activity?

Selenium-containing derivatives (e.g., compound 8d–8g in ) were designed to inhibit both c-Met and thioredoxin reductase (TrxR) . Modifications at the pyrimidine ring (e.g., selanyl-morpholino groups) enhance dual-target inhibition. For example:

| Compound | Yield (%) | Purity (%) | tR (min) |

|---|---|---|---|

| 8d | 47 | 96.2 | 18.67 |

| 8e | 66 | 98.9 | 32.97 |

| 8f | 56 | 95.6 | 7.47 |

| Higher purity (>98%) correlates with improved bioactivity in enzyme assays . |

Q. What strategies optimize reaction yields during derivative synthesis?

- Temperature Control : Reactions performed at 0–5°C (e.g., in ) minimize side reactions.

- Catalyst Selection : Piperidine or morpholine derivatives enhance nucleophilic substitution efficiency.

- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate high-purity products .

Contradictions and Resolutions

- Yield vs. Purity : Compound 8e achieved 66% yield and 98.9% purity, while 8d had lower yield (47%) but retained 96.2% purity. This suggests trade-offs between reaction efficiency and purification efficacy .

- Biological Activity : While selenium derivatives show dual inhibition, bromine substitution (as in the parent compound) may prioritize c-Met selectivity over TrxR.

Methodological Recommendations

- For crystallographic analysis of derivatives, use WinGX/ORTEP () to model anisotropic displacement ellipsoids and validate molecular geometry.

- For SAR studies, combine docking simulations () with enzyme inhibition assays to correlate structural features (e.g., bromopyrimidine position) with IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.